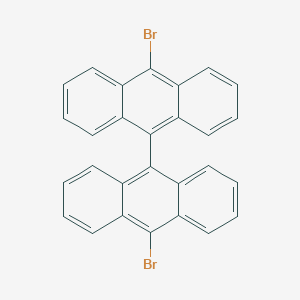

10,10'-Dibromo-9,9'-bianthracene

Übersicht

Beschreibung

10,10’-Dibromo-9,9’-bianthracene is an organic compound with the molecular formula C28H16Br2. It is a derivative of bianthracene, where two bromine atoms are substituted at the 10 and 10’ positions. This compound is known for its distinctive orange-yellow crystalline appearance and is soluble in common organic solvents such as ethanol and dichloromethane .

Vorbereitungsmethoden

10,10’-Dibromo-9,9’-bianthracene can be synthesized through the bromination of 9,9’-bianthracene. This reaction typically occurs in the presence of a brominating agent such as bromine (Br2) in a solvent like chloromethane . The reaction conditions need to be carefully controlled to ensure the selective bromination at the 10 and 10’ positions.

Analyse Chemischer Reaktionen

10,10’-Dibromo-9,9’-bianthracene undergoes several types of chemical reactions, including:

Dehalogenation: This reaction involves the removal of bromine atoms, often facilitated by a reducing agent.

Debromination: Similar to dehalogenation, debromination specifically targets the removal of bromine atoms.

Ullmann Coupling: This reaction involves the coupling of aryl halides in the presence of a copper catalyst, leading to the formation of biaryl compounds.

Common reagents used in these reactions include reducing agents for dehalogenation and copper catalysts for Ullmann coupling. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Organic Electronics

Role as a Precursor:

10,10'-Dibromo-9,9'-bianthracene serves as a crucial precursor in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique molecular structure allows for effective electronic interactions, making it suitable for creating materials that exhibit specific light-emitting or light-harvesting properties.

Synthesis of Graphene Nanoribbons:

The compound has been extensively studied for its ability to facilitate the bottom-up synthesis of graphene nanoribbons (GNRs). Research indicates that this compound can be used to produce armchair graphene nanoribbons through thermal activation on metal surfaces such as silver and gold. The bromine atoms play a vital role in controlling the polymerization process during GNR synthesis .

Material Science

Nanostructure Formation:

The compound's ability to form well-ordered monolayers on crystalline surfaces is essential for the fabrication of long and oriented GNRs. Studies have shown that when deposited on surfaces like Au(111), it self-assembles into a dense monolayer that enhances the efficiency of polymerization processes, leading to more controlled growth of GNRs compared to conventional methods .

Chemical Interactions:

Research has demonstrated that this compound undergoes significant changes upon adsorption on metal surfaces. For instance, it can partially debrominate at room temperature and completely lose bromine atoms at elevated temperatures. These transformations are critical for understanding its reactivity and potential applications in material synthesis .

Case Studies

Wirkmechanismus

The mechanism of action of 10,10’-Dibromo-9,9’-bianthracene in the synthesis of graphene nanoribbons involves several steps:

Self-Assembly: The compound self-assembles into a well-ordered dense monolayer on metal surfaces such as gold (Au) at room temperature.

Formation of GNRs: The polymerized structure results in the formation of long and oriented graphene nanoribbons, which are essential for high-performance electronic devices.

Vergleich Mit ähnlichen Verbindungen

10,10’-Dibromo-9,9’-bianthracene can be compared with other similar compounds such as:

9,10-Dibromoanthracene: Another brominated anthracene derivative used in organic synthesis.

1,3,6,8-Tetrabromopyrene: A brominated pyrene derivative with applications in material science.

9-Bromoanthracene: A monobrominated anthracene derivative used in various chemical reactions.

The uniqueness of 10,10’-Dibromo-9,9’-bianthracene lies in its ability to form well-ordered monolayers and its efficiency in the synthesis of graphene nanoribbons, which is not commonly observed in other similar compounds .

Biologische Aktivität

10,10'-Dibromo-9,9'-bianthracene (DBBA) is a halogenated bianthracene compound that has garnered interest in various fields, particularly in organic electronics and materials science. Its unique structural properties facilitate its use in the synthesis of advanced materials such as graphene nanoribbons. However, its biological activity is an area of emerging research that warrants detailed exploration.

DBBA is characterized by the presence of bromine atoms at the 10 positions of the bianthracene structure. This substitution significantly affects its reactivity and interactions with biological systems. The compound's ability to undergo debromination under specific conditions also plays a crucial role in its biological effects.

The biological activity of DBBA is believed to stem from its interactions with cellular components. The bromine atoms enhance the electrophilicity of the compound, allowing it to participate in electron transfer reactions. This reactivity can influence various cellular processes, including:

- Signal Transduction : DBBA may alter signaling pathways by interacting with proteins involved in these processes.

- Gene Expression : The compound could modulate gene expression by affecting transcription factors or other regulatory proteins.

Research indicates that DBBA can bind to specific biomolecules, leading to alterations in their activity and subsequent biological effects .

Biological Studies and Case Reports

Recent studies have begun to investigate the potential therapeutic applications of DBBA. For instance:

- Anticancer Activity : Preliminary studies suggest that DBBA derivatives exhibit cytotoxic effects on cancer cell lines. The mechanism may involve the generation of reactive oxygen species (ROS) that induce apoptosis in malignant cells .

- Antimicrobial Properties : Some derivatives of DBBA have shown potential antimicrobial activity, possibly due to their ability to disrupt bacterial cell membranes or interfere with metabolic processes .

Table 1: Summary of Biological Activities of DBBA Derivatives

| Activity Type | Effect | Mechanism |

|---|---|---|

| Anticancer | Cytotoxicity to cancer cells | Induction of apoptosis via ROS generation |

| Antimicrobial | Inhibition of bacterial growth | Disruption of cell membranes |

| Cell Signaling | Modulation of signaling pathways | Interaction with proteins involved in signaling |

Synthesis and Applications

DBBA is primarily synthesized through bromination reactions involving bianthracene. This synthesis allows for the production of various derivatives that may enhance its biological activity. For example, modifications can be made to improve solubility or target specific cellular pathways.

In materials science, DBBA is utilized as a precursor for the bottom-up synthesis of graphene nanoribbons (GNRs). The self-assembly properties on metal surfaces such as gold (Au) and silver (Ag) have been extensively studied, revealing insights into how these structures can be controlled for electronic applications .

Research Findings

Recent investigations have highlighted the following key findings regarding DBBA:

- Self-Assembly on Metal Surfaces : Scanning tunneling microscopy studies show that DBBA forms well-ordered monolayers on Au(111) and Ag(111), which are crucial for GNR synthesis .

- Debromination Effects : At elevated temperatures, DBBA undergoes debromination, leading to different reaction pathways that can influence both material properties and biological interactions .

- Potential Drug Candidate : Ongoing research is exploring the viability of DBBA as a drug candidate due to its unique properties and mechanisms of action against cancer cells .

Eigenschaften

IUPAC Name |

9-bromo-10-(10-bromoanthracen-9-yl)anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H16Br2/c29-27-21-13-5-1-9-17(21)25(18-10-2-6-14-22(18)27)26-19-11-3-7-15-23(19)28(30)24-16-8-4-12-20(24)26/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPNNLGXEAGTSRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)C4=C5C=CC=CC5=C(C6=CC=CC=C64)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H16Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70569912 | |

| Record name | 10,10'-Dibromo-9,9'-bianthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70569912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121848-75-7 | |

| Record name | 10,10'-Dibromo-9,9'-bianthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70569912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: DBBA serves as a highly versatile precursor for the bottom-up synthesis of graphene nanoribbons (GNRs) [, , , , , , , , ]. These nanomaterials exhibit unique electronic properties with promising applications in nanoelectronics.

A: Research comparing DBBA reactions on Cu(111) and Cu(110) highlights the importance of substrate structure []. While GNRs can form on Cu(111), the open, anisotropic structure of Cu(110) promotes strong molecule-substrate interactions. This hinders the typical Ullmann coupling and instead leads to the formation of flat nanographenes [].

A: Temperature acts as a critical control parameter in DBBA polymerization and GNR formation [, , , ]. On Au(111), for example, DBBA remains intact at room temperature but undergoes dehalogenation and polymerization upon heating. The specific temperature thresholds for these processes vary depending on the substrate reactivity [].

A: Yes, research on Au(110) reveals a pathway where cyclodehydrogenation of DBBA precedes polymerization at elevated temperatures (470 K), ultimately affecting GNR formation []. This finding highlights the complexity of on-surface reactions and the potential for different reaction sequences.

A: Achieving a well-ordered, dense monolayer of DBBA on Au(111) has been shown to promote the growth of longer, more oriented GNRs []. This organized starting point helps to suppress random diffusion and desorption of DBBA molecules during the polymerization process, leading to improved control over GNR morphology [].

A: DBBA, with a molecular formula of C28H16Br2 and a molecular weight of 524.24 g/mol, has been characterized using various techniques, including scanning tunneling microscopy (STM) [, , , , ], X-ray photoemission spectroscopy (XPS) [, , , ], X-ray absorption spectroscopy (XAS) [], and Raman spectroscopy [, , ].

A: Yes, density functional theory (DFT) calculations have been employed to investigate the interactions of DBBA and its derivatives with metal surfaces [, , ]. These simulations provide insights into adsorption energies, charge transfer between molecule and substrate, and the electronic structure evolution during GNR formation [, ].

A: Studies have demonstrated the enantioselective adsorption of DBBA on chiral PdGa surfaces []. This observation opens doors for exploring asymmetric synthesis and heterogeneous enantioselective catalysis using DBBA and similar precursors on chiral substrates.

A: Researchers have developed an etchant-free transfer method using polyvinyl alcohol (PVA) films to transfer DBBA-derived GNRs from gold substrates to SiO2, facilitating further characterization and potential device applications [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.